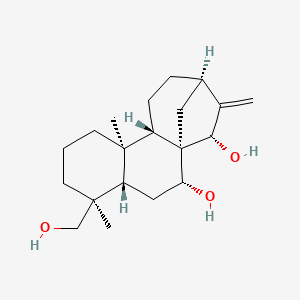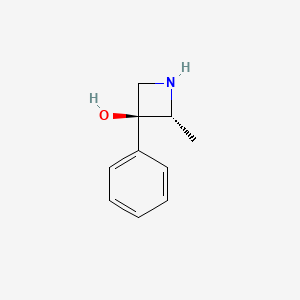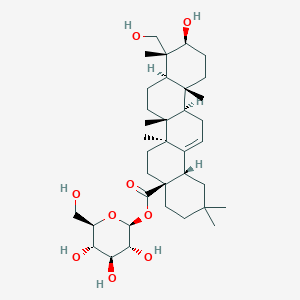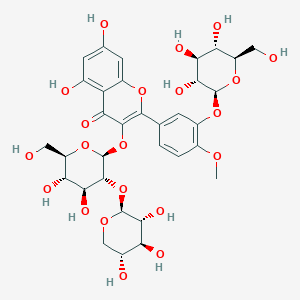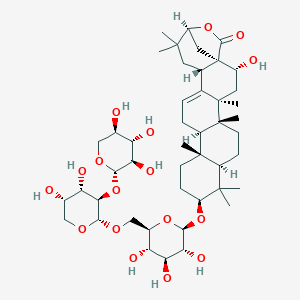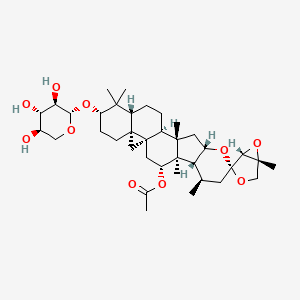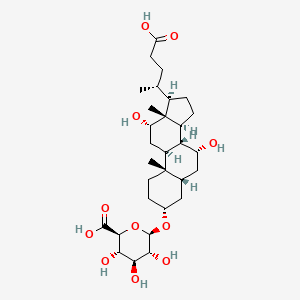
Cholic acid glucuronide
Übersicht
Beschreibung
Cholic acid glucuronide is a steroid glucosiduronic acid . It is a naturally occurring bile acid that is produced in the liver and usually conjugated with glycine or taurine . This conjugation reaction transfers a highly hydrophilic glucuronide group to hydrophobic molecules, resulting in metabolites that become less toxic and are more easily excreted in urine as glucuronide products .
Synthesis Analysis
The synthesis of Cholic acid glucuronide involves glucuronidation, a process catalyzed by uridine 5′-diphospho-glucuronosyltransferase (UGT) enzymes . This process is often involved in drug metabolism and the detoxification of cholestatic bile acids . The glucuronidation activity of UGTs differs by age group, with higher glucuronidation activity of UGTs towards nonamidated bile acids than amidated bile acids .
Molecular Structure Analysis
The molecular formula of Cholic acid glucuronide is C30H48O11 . The molecular weight is 584.7 g/mol . The structure of Cholic acid glucuronide is complex, with multiple isomers .
Chemical Reactions Analysis
The chemical reactions involving Cholic acid glucuronide are complex and involve several enzymes. The glucuronidation process, catalyzed by UGT enzymes, is a key step in the metabolism of Cholic acid glucuronide . This process involves the transfer of a glucuronide group to the bile acid, resulting in a more hydrophilic and less toxic metabolite .
Wissenschaftliche Forschungsanwendungen
Role in Hepatic Detoxification
Cholic acid glucuronide plays a significant role in hepatic detoxification. It is involved in a conjugation reaction known as glucuronidation, which is thought to protect the liver by reducing the toxicity of bile acids and increasing their urinary elimination . This process is particularly important during biliary obstruction, a severe cholestatic condition that results in a large accumulation of toxic bile acids in the liver .
Role in Urinary Elimination of Toxic Bile Acids
In addition to hepatic detoxification, cholic acid glucuronide also plays a crucial role in the urinary elimination of toxic bile acids. During severe cholestatic conditions, urinary excretion favors the elimination of amidated bile acids, while glucuronidation allows the conversion of cytotoxic bile acids into non-toxic derivatives .
Use in Research Studies on Biliary Obstruction
Cholic acid glucuronide is used in research studies to understand the effects of biliary obstruction. For instance, it has been administered to rats prepared with either a biliary fistula or a ligated bile duct to study the efficiency of bile secretion and urinary excretion .
Role in Choleresis
Cholic acid glucuronide has been found to induce choleresis, a medical condition characterized by an increased volume of bile secretion. In studies involving rats, larger doses of cholate glucuronide produced a prompt and significant choleresis .
Use in Comparative Studies
Cholic acid glucuronide is used in comparative studies to understand the differences in the excretion and secretion of different bile acids. For example, it has been compared with taurocholate in studies involving rats with biliary fistula or a ligated bile duct .
Role in Steroid Glucuronide Conjugates
Cholic acid glucuronide belongs to the class of organic compounds known as steroid glucuronide conjugates. These are sterol lipids containing a glucuronide moiety linked to the steroid skeleton .
Wirkmechanismus
Target of Action
Cholic Acid Glucuronide primarily targets the UDP-glucuronosyltransferases (UGTs) enzymes . These enzymes catalyze glucuronidation, a major phase II metabolic reaction, which converts hydrophobic bile acids into polar and urinary excretable metabolites .
Mode of Action
Cholic Acid Glucuronide, as a glucuronidated metabolite, is formed by the action of UGT enzymes . The glucuronidation process involves the transfer of a glucuronic acid moiety from the cofactor uridine diphosphoglucuronic acid (UDPGA) to the substrate, generating the glucuronidated metabolite .
Biochemical Pathways
The primary biochemical pathway affected by Cholic Acid Glucuronide is the bile acid metabolism pathway . This pathway involves the conversion of cholesterol into primary bile acids, which are then conjugated with glycine or taurine to facilitate fat absorption and cholesterol excretion . Glucuronidation of these bile acids results in the formation of Cholic Acid Glucuronide .
Pharmacokinetics
The pharmacokinetic properties of Cholic Acid Glucuronide are largely determined by its molecular structure. As a glucuronide, it is highly hydrophilic and negatively charged, which prevents it from exiting the cell without the aid of efflux transporters . This suggests that the compound’s bioavailability is influenced by the presence and activity of these transporters.
Result of Action
The formation of Cholic Acid Glucuronide results in the conversion of hydrophobic bile acids into polar metabolites that can be excreted in the urine . This process helps to regulate the levels of bile acids in the body, thereby preventing their cytotoxic effects .
Action Environment
The action of Cholic Acid Glucuronide can be influenced by various environmental factors. For instance, the activity of UGT enzymes, which are crucial for the formation of Cholic Acid Glucuronide, can be modulated by lipid-activated receptors . Additionally, the gut microbiota plays a role in the metabolism of bile acids, and changes in the composition of the microbiota could potentially impact the levels and activity of Cholic Acid Glucuronide .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O11/c1-13(4-7-21(33)34)16-5-6-17-22-18(12-20(32)30(16,17)3)29(2)9-8-15(10-14(29)11-19(22)31)40-28-25(37)23(35)24(36)26(41-28)27(38)39/h13-20,22-26,28,31-32,35-37H,4-12H2,1-3H3,(H,33,34)(H,38,39)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24+,25-,26+,28-,29+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLDVEUUCHVWMW-SXYQVCRBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601124308 | |
| Record name | (3α,5β,7α,12α)-23-Carboxy-7,12-dihydroxy-24-norcholan-3-yl β-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601124308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cholic acid glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002577 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Cholic acid glucuronide | |
CAS RN |
76060-22-5 | |
| Record name | (3α,5β,7α,12α)-23-Carboxy-7,12-dihydroxy-24-norcholan-3-yl β-D-glucopyranosiduronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76060-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholic acid glucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076060225 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3α,5β,7α,12α)-23-Carboxy-7,12-dihydroxy-24-norcholan-3-yl β-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601124308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHOLIC ACID 3-O-GLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EBS4S6OAM3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cholic acid glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002577 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![decyl (8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13,17-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2-carboxylate](/img/structure/B1258992.png)
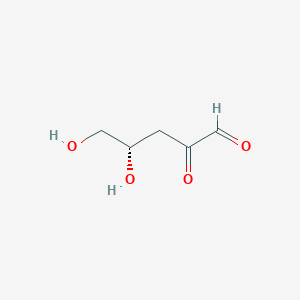
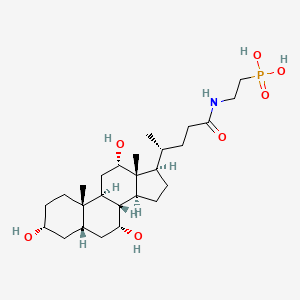
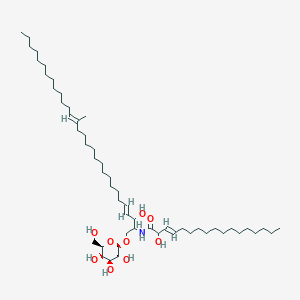
![Indolo[2,1-b]quinazoline](/img/structure/B1258998.png)

